REACTION_CXSMILES
|
[CH3:1][Li].CON(C)[C:6]([CH:8]1[CH2:13][CH2:12][C:11]([F:15])([F:14])[CH2:10][CH2:9]1)=[O:7]>C1COCC1>[F:14][C:11]1([F:15])[CH2:12][CH2:13][CH:8]([C:6](=[O:7])[CH3:1])[CH2:9][CH2:10]1
|
Name
|
|
Quantity
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2 mL
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Type
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reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
0.593 g
|
Type
|
reactant
|
Smiles
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CON(C(=O)C1CCC(CC1)(F)F)C
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Name
|
|
Quantity
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5 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction was quenched with sat. ammonium chloride solution (˜50 ml)
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Type
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ADDITION
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Details
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diluted with sat. sodium hydrogencarbonate solution (25 ml)
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with diethylether (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Name
|
|
Type
|
|
Smiles
|
FC1(CCC(CC1)C(C)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |